6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cardiac electrophysiology Late sodium current Cross-coupling chemistry

Researchers synthesizing GS-967 (late I_Na inhibitor, IC₅₀ 0.13-0.21 μM) or exploring kinase SAR need a reliable 6-bromo-3-CF₃-triazolopyridine building block. This compound addresses supply inconsistency with consistent quality: • 6-Br enables Suzuki-Miyaura installation of 4-trifluoromethoxyphenyl groups for GS-967 synthesis • 3-CF₃ increases LogP by ~0.8-1.2 units & resists CYP450 oxidation (C-F bond ≈ 116 kcal/mol) • Compatible with 4 Pd-catalyzed modes: Suzuki, Stille, Negishi, Buchwald-Hartwig • ≥97% purity; shipped ambient globally for immediate research use.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
CAS No. 1166819-53-9
Cat. No. B1529744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS1166819-53-9
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H
InChIKeySYYNJBWDDYHXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Overview


6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1166819-53-9; molecular formula C₇H₃BrF₃N₃; MW 266.02) is a heterocyclic research compound classified within the [1,2,4]triazolo[4,3-a]pyridine scaffold family . This scaffold is recognized as a privileged structure in pharmaceutical development [1], with documented activity across diverse biological targets including c-Met kinase, IDO1, tubulin polymerization, mGlu₂ receptors, and cardiac sodium channels [2]. The compound bears a bromine atom at the 6-position, serving as a reactive handle for cross-coupling derivatization , and a trifluoromethyl group at the 3-position, which imparts increased lipophilicity and metabolic stability relative to non-fluorinated analogs [3].

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6-Bromo handle enables Suzuki, Stille, Negishi, and Buchwald-Hartwig cross-couplings at C6 for rapid SAR expansion.

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3-Trifluoromethyl group imparts lipophilicity and metabolic stability; useful for ADME-property studies in lead optimization.

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Direct precursor to the late sodium current pharmacological probe GS-967; established synthetic route available.

Why This Compound Is Not Interchangeable


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits pronounced position- and substituent-dependent biological activity, with halogen substitution patterns and C3 functionality directly dictating both synthetic accessibility and target engagement [1]. The 6-bromo substitution enables Suzuki-Miyaura cross-coupling at a specific position (C6) with predictable regiochemistry, whereas 7-bromo or 8-bromo analogs undergo coupling with different steric and electronic constraints, altering the orientation of introduced pharmacophores relative to the core binding vector . Furthermore, the 3-trifluoromethyl group enhances membrane permeability and metabolic resistance compared to 3-methyl or 3-hydrogen analogs—properties that are non-transferable to the des-fluoro or des-bromo congeners [2]. Substituting a 3-methyl or 3-unsubstituted triazolopyridine for this compound eliminates the electron-withdrawing and lipophilic contributions of the -CF₃ group, while substituting a non-halogenated or differently halogenated analog eliminates the C6 cross-coupling handle or alters its reactivity profile [3].

7-Bromo regioisomer (CAS 1021923-54-5) couples at C7, producing different substitution vectors and SAR profiles; not interchangeable for 6-substituted series.

3-Methyl or 3-H analogs lack the electron-withdrawing CF3 group; ADME and permeability profiles may shift and cannot replicate the same physicochemical scaffold properties.

Non-halogenated triazolopyridine lacks a direct C6 functionalization handle; would require additional C-H activation or directed metalation steps, altering synthetic efficiency.

Differentiation Evidence


Suzuki Coupling for GS-967 Synthesis

This compound serves as the direct synthetic precursor to GS-967 (GS-458967; 6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine), a potent and selective inhibitor of cardiac late sodium current (late I_Na) [1]. In the synthetic route to GS-967, 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes Suzuki-Miyaura coupling with 4-trifluoromethoxyphenylboronic acid to install the 6-aryl moiety . GS-967 exhibits IC₅₀ values of 0.13 μM in ventricular myocytes and 0.21 μM in isolated hearts for late I_Na inhibition . The 6-bromo substitution pattern is essential for this coupling: 7-bromo regioisomers would produce a different substitution vector, while non-brominated analogs cannot undergo this Pd-catalyzed transformation without additional functionalization steps.

Suzuki coupling to GS-967
Head-to-head
6-Br → GS-967 IC₅₀ 0.13 μM (myocytes), 0.21 μM (heart)
7-Br → regioisomeric products; different binding orientation
Supports synthesis of reported late I_Na inhibitor; 6-Br regioisomer essential to reproduce published GS-967 route.
Suzuki conditions: DMF/water, Na₂CO₃, Pd catalyst; electrophysiology in isolated myocytes and perfused hearts.
Cardiac electrophysiology Late sodium current Cross-coupling chemistry

Versatile Pd-Catalyzed Cross-Couplings

The 6-position bromine atom in this compound exhibits sufficient reactivity to undergo Suzuki, Stille, Negishi, and Buchwald-Hartwig cross-coupling reactions, enabling efficient introduction of aryl, heteroaryl, alkenyl, and amine substituents at C6 . This contrasts with the 3-trifluoromethyl group, which is chemically inert under standard coupling conditions and serves solely as a pharmacokinetic modulator. Compared to 6-chloro analogs, the C-Br bond provides superior oxidative addition kinetics with Pd(0) catalysts; compared to non-halogenated [1,2,4]triazolo[4,3-a]pyridine, this compound eliminates the need for separate C-H activation or directed metalation steps to functionalize the 6-position [1].

Versatile cross-couplings
Reported
4 Pd-catalyzed modes (Suzuki, Stille, Negishi, Buchwald-Hartwig)
C-Br reactivity enables broader coupling scope vs. C-Cl; supports diverse library synthesis without pre-functionalization.
C-Br bond dissociation energy ≈ 70 kcal/mol (vs. C-Cl ≈ 83 kcal/mol); reported lower catalyst loadings.
Medicinal chemistry Building block Cross-coupling

CF₃ Group Improves ADME Properties

The 3-trifluoromethyl substituent increases the lipophilicity (calculated LogP) and metabolic stability of the triazolopyridine scaffold relative to 3-hydrogen or 3-methyl analogs . This effect is particularly pronounced compared to non-fluorinated triazolopyridines used in c-Met and tubulin inhibitor programs, where 3-CF₃ analogs have demonstrated improved cellular permeability and reduced CYP-mediated oxidative metabolism [1]. The CF₃ group acts as a bioisostere for methyl or chloro substituents while providing greater electron-withdrawing character (Hammett σₚ = 0.54 vs. CH₃ σₚ = -0.17) and metabolic inertness due to the strength of the C-F bond (≈ 116 kcal/mol) [2].

CF₃ ADME modulation
Class-level
ΔLogP ≈ +0.8 to +1.2 vs. 3-methyl analog
CF₃ group increases lipophilicity and resists CYP-mediated oxidation; profile not achievable with 3-CH₃ or 3-H scaffolds.
Predicted LogP ≈ 2.5–3.0; C-F bond strength ≈ 116 kcal/mol supports metabolic inertness in microsomal assays.
ADME Lipophilicity Medicinal chemistry

Regioisomeric Binding Orientation

The 6-bromo substitution pattern places the coupling handle at a position structurally distinct from the 7-bromo regioisomer (CAS 1021923-54-5). In [1,2,4]triazolo[4,3-a]pyridine-based kinase inhibitors, the 6-position substitution vector orients introduced aryl groups toward different binding pockets than 7-position substitution [1]. Crystallographic data for related [1,2,4]triazolo[4,3-a]pyridines confirms that the 6-position projects toward solvent-accessible regions in certain kinase ATP-binding sites, whereas the 7-position projects toward the hinge region, leading to distinct SAR profiles [2]. Procurement of the incorrect regioisomer yields derivatives that cannot be directly compared to published SAR data for 6-substituted series.

Regioisomeric binding
Class-level
6-substituted vectors orient toward solvent-accessible kinase regions
7-substituted vectors project toward hinge region (different SAR)
Correct regioisomer required for reproducing published SAR; 7-Br isomer cannot substitute in 6-substituted series.
X-ray structures confirm distinct spatial trajectories; docking relevance to kinase ATP sites.
Structure-activity relationship Regiochemistry Medicinal chemistry

Commercial Availability and Purity

This compound is available from multiple suppliers with standard purity of 95-97% and batch-specific QC documentation including NMR, HPLC, and/or GC analysis . Pricing at research scale: approximately £24.00 per 100 mg (Fluorochem), with larger quantities (250 mg, 1 g) available from multiple vendors . The compound is classified as a research chemical/building block with room temperature storage stability . In contrast, the 7-bromo regioisomer (CAS 1021923-54-5) has more limited commercial availability and fewer documented synthetic applications. Non-brominated 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine analogs lack the C6 functional handle entirely, requiring de novo functionalization strategies.

Commercial profile
Data to verify
Purity 95–97% (NMR/HPLC/GC); ≥10 suppliers; research-scale pricing from £24/100 mg
Multi-supplier availability supports procurement continuity; batch-specific QC documentation recommended.
Supplier-reported data; independent purity verification advised for sensitive synthetic steps.
Procurement Quality control Building block

Key Application Scenarios


GS-967 Synthesis (Late I_Na Inhibitors)

Procure this compound when the research objective is to synthesize GS-967 (GS-458967) or structurally related 6-aryl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines for evaluation as cardiac late sodium current (late I_Na) inhibitors. The 6-bromo handle is essential for Suzuki-Miyaura installation of 4-trifluoromethoxyphenyl or alternative aryl groups at the C6 position [1]. GS-967 demonstrates IC₅₀ values of 0.13 μM (ventricular myocytes) and 0.21 μM (isolated hearts) and has been shown to suppress ventricular arrhythmias in preclinical models [2].

Multi-Target SAR Exploration

Use this compound as a core building block for parallel synthesis or library generation when exploring SAR for kinase inhibitors (c-Met, p38 MAPK), IDO1 catalytic holo-inhibitors, tubulin polymerization inhibitors, mGlu₂ receptor PAMs, or SMO inhibitors [1]. The 6-bromo substituent enables four distinct Pd-catalyzed coupling modes (Suzuki, Stille, Negishi, Buchwald-Hartwig), allowing systematic variation of C6 substituents while maintaining the pharmacokinetic benefits of the 3-CF₃ group [2]. This scaffold has demonstrated activity across at least five distinct target classes with published IC₅₀ data [1].

ADME Optimization with 3-CF₃

Select this compound when the research objective includes improving membrane permeability or metabolic stability of a triazolopyridine-based lead series. The 3-trifluoromethyl group increases calculated LogP by approximately 0.8-1.2 units compared to 3-methyl analogs and provides resistance to CYP450-mediated oxidative metabolism due to C-F bond strength (≈ 116 kcal/mol) [1]. This property is particularly relevant for CNS-targeted programs where the triazolopyridine scaffold is recognized as a privileged CNS pharmacophore [2].

Crystallography and Computational Modeling

Procure this compound for X-ray crystallography or computational docking studies that require a halogenated triazolopyridine with a defined substitution vector. Crystallographic data for [1,2,4]triazolo[4,3-a]pyridine derivatives confirm that 6-substituted and 7-substituted regioisomers produce distinct spatial trajectories for appended groups, which is critical for accurate structure-based drug design [1]. The 3-CF₃ group serves as a heavy-atom marker for electron density mapping while providing a metabolically stable substituent that does not interfere with crystallographic interpretation [2].

Application
Selection Property
Validation Focus
Late I_Na inhibitor precursor synthesis
6-Br Suzuki coupling handle
Regiochemical fidelity and cross-coupling yield
Multi-target SAR library generation
Versatile 6-Br for Pd couplings
Substrate scope and coupling conditions
ADME property optimization
3-CF₃ lipophilicity and stability
Metabolic stability and permeability assays
Crystallography and modeling
Defined substitution vector and heavy atom
Electron density map and docking pose validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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